![molecular formula C7H7IS B14640057 Benzene, [(iodomethyl)thio]- CAS No. 51849-22-0](/img/structure/B14640057.png)
Benzene, [(iodomethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(iodomethyl)thio]- is an organic compound with the molecular formula C7H7IS It is a derivative of benzene where an iodomethylthio group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)thio]- typically involves the reaction of benzyl chloride with sodium iodide in the presence of a sulfur source. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion is replaced by the iodomethylthio group.
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, [(iodomethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodomethylthio group can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(iodomethyl)thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [(iodomethyl)thio]- involves its interaction with various molecular targets and pathways. The iodomethylthio group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of molecular functions.
Comparación Con Compuestos Similares
Benzene, [(methylthio)]-: Similar structure but with a methylthio group instead of an iodomethylthio group.
Benzene, [(ethylthio)]-: Contains an ethylthio group.
Benzene, [(phenylthio)]-: Contains a phenylthio group.
Uniqueness: Benzene, [(iodomethyl)thio]- is unique due to the presence of the iodomethylthio group, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity.
Propiedades
Número CAS |
51849-22-0 |
|---|---|
Fórmula molecular |
C7H7IS |
Peso molecular |
250.10 g/mol |
Nombre IUPAC |
iodomethylsulfanylbenzene |
InChI |
InChI=1S/C7H7IS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
GQPYXPQEDPKTQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
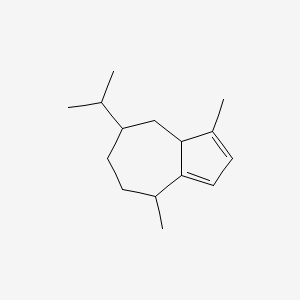

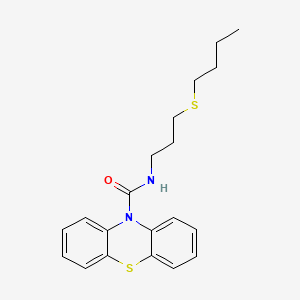

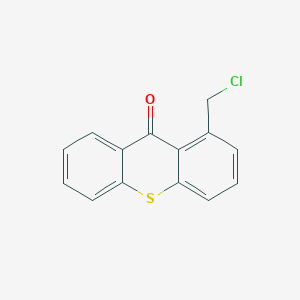
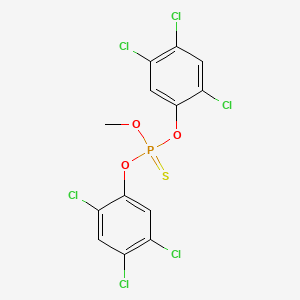
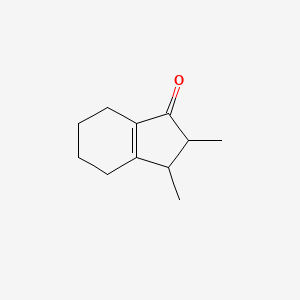
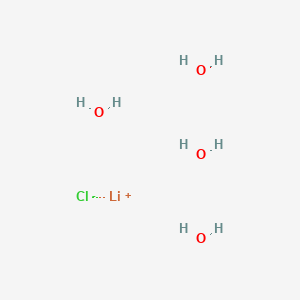
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
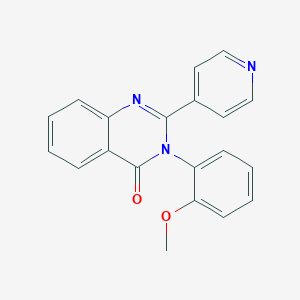
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
